1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
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Overview
Description
1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one is a complex organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one typically involves multiple steps:
Formation of the hydrazone: The reaction between 3,4-dichlorobenzaldehyde and 4-methoxyphenylhydrazine under acidic conditions forms the hydrazone intermediate.
Oxime formation: The hydrazone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Final product formation: The oxime is further reacted with methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal
- 3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-ethyloxime
- 3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-propyloxime
Uniqueness
The uniqueness of 1-(3,4-Dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one lies in its specific structural features, such as the presence of both dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15Cl2N3O3 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-24-13-6-4-12(5-7-13)21-22-16(10-20-25-2)17(23)11-3-8-14(18)15(19)9-11/h3-10,21H,1-2H3 |
InChI Key |
VLICZECLYYAVKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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